molecular formula C13H15BrO3 B1327855 Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate CAS No. 898776-82-4

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate

Cat. No. B1327855
M. Wt: 299.16 g/mol
InChI Key: DNLWCGMLWIKFIK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enantioselective Hydrogenation and Catalysis

Research has shown the application of ethyl 4-chloro-3-oxobutyrate in enantioselective hydrogenation processes. In a study by Starodubtseva et al. (2004), ethyl 4-chloro-3-oxobutyrate was hydrogenated in ionic liquid systems using the chiral catalyst Ru-BINAP, demonstrating high asymmetric induction after recycling the catalyst multiple times (Starodubtseva et al., 2004).

Synthesis of Novel Compounds

Various studies have focused on synthesizing novel compounds from ethyl 4-chloro-3-oxobutyrate. For instance, Ai (2006) synthesized Ethyl methylaminothiazolyloximate from ethyl 4-chloro-3-oxobutyrate through oximation and cyclization with thiourea (Ai, 2006). Similarly, Hao Zhi-hui (2007) synthesized Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of antiobesity agent rimonabant, from p-chloropropiophenone (Hao Zhi-hui, 2007).

Unusual Cycloaddition Reactions

Koldobskii et al. (2008) investigated the unusual [2+2]-cycloaddition reactions of ethyl 4-chloro-2-oxobut-3-ynoate with unactivated alkenes. This study highlighted the compound's ability to form cycloadducts without irradiation or catalysts, showcasing its potential in synthetic chemistry (Koldobskii et al., 2008).

Hydrogenation Studies

Slavinska et al. (2006) explored the hydrogenation of ethyl esters of 4-phenyl-and (2-furyl)-substituted 2,4-dioxobutyric acids. Their findings contribute to understanding the reaction pathways and optimizing the conditions for forming specific derivatives (Slavinska et al., 2006).

Biological Activities of Derivatives

Research by Turkan et al. (2019) into the synthesis of novel pyrazoline derivatives from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate has shown these compounds to be effective inhibitors of human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme, indicating potential biomedical applications (Turkan et al., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLWCGMLWIKFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645693
Record name Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate

CAS RN

898776-82-4
Record name Ethyl 3-bromo-4-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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